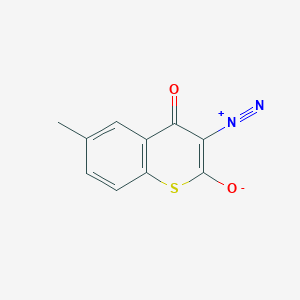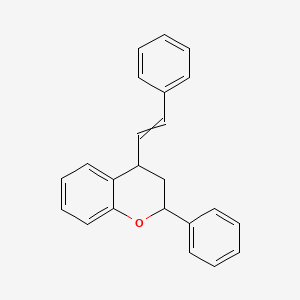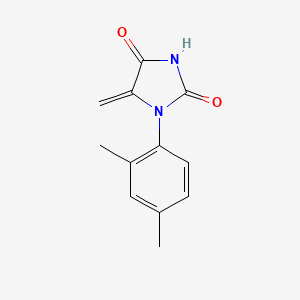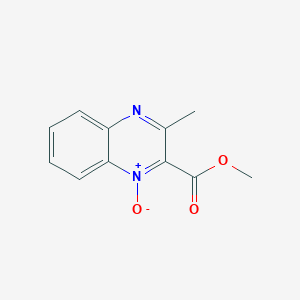
3-Diazonio-6-methyl-4-oxo-4H-1-benzothiopyran-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Diazonio-6-methyl-4-oxo-4H-1-benzothiopyran-2-olate is a chemical compound belonging to the class of benzothiopyran derivatives
Vorbereitungsmethoden
The synthesis of 3-Diazonio-6-methyl-4-oxo-4H-1-benzothiopyran-2-olate typically involves the cyclization of methyl (o-methoxycarbonylbenzylthio)acetate through a Dieckmann cyclization reaction. This process yields methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate, which can be further modified to obtain the desired compound . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
3-Diazonio-6-methyl-4-oxo-4H-1-benzothiopyran-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the diazonium group. Common reagents used in these reactions include hydrazine, phenylhydrazine, and various oxidizing or reducing agents. Major products formed from these reactions include pyrazolones and other benzothiopyran derivatives.
Wissenschaftliche Forschungsanwendungen
3-Diazonio-6-methyl-4-oxo-4H-1-benzothiopyran-2-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Some derivatives of benzothiopyran compounds have shown promise as anti-inflammatory and anti-cancer agents.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-Diazonio-6-methyl-4-oxo-4H-1-benzothiopyran-2-olate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or nucleic acids, potentially altering their function and leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
3-Diazonio-6-methyl-4-oxo-4H-1-benzothiopyran-2-olate can be compared with other benzothiopyran derivatives, such as:
4H-1-Benzothiopyran-4-one: A simpler derivative with similar chemical properties.
Methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate: A precursor in the synthesis of the target compound.
4H-1-Benzothiopyran-4-one 1,1-dioxide: Another derivative with distinct chemical properties
Eigenschaften
CAS-Nummer |
61424-05-3 |
|---|---|
Molekularformel |
C10H6N2O2S |
Molekulargewicht |
218.23 g/mol |
IUPAC-Name |
3-diazonio-6-methyl-4-oxothiochromen-2-olate |
InChI |
InChI=1S/C10H6N2O2S/c1-5-2-3-7-6(4-5)9(13)8(12-11)10(14)15-7/h2-4H,1H3 |
InChI-Schlüssel |
SGRDAPLJDHFLCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)SC(=C(C2=O)[N+]#N)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(Propan-2-yl)oxy]trisulfanyl}ethan-1-one](/img/structure/B14588297.png)





![1-[(4-Chlorophenyl)methyl]-4,7-dimethylquinolin-2(1H)-one](/img/structure/B14588320.png)
![4-[(2,3-Dimethylphenyl)methyl]-2,5-dimethylpyridine](/img/structure/B14588326.png)
![N'-[(2-Chlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14588333.png)

![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine](/img/structure/B14588364.png)

![3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one](/img/structure/B14588386.png)

